molecular formula C29H28N4 B8469359 Bis-{4-(pyridin-2-yl-methyleneamino)-3,5-dimethylphenyl}-methane CAS No. 500697-36-9

Bis-{4-(pyridin-2-yl-methyleneamino)-3,5-dimethylphenyl}-methane

Cat. No. B8469359
Key on ui cas rn: 500697-36-9
M. Wt: 432.6 g/mol
InChI Key: IUCAZZQWWIQROW-UHFFFAOYSA-N
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Patent
US07741240B2

Procedure details

To a suspension of 2a (0.50 g, 1.97 mmol) in absolute ethanol (2 ml) was added 2-pyridinecarboxaldehyde (0.56 ml, 5.91 mmol, 3 eq.) and one drop of formic acid. The mixture was stirred at 45° C. overnight. On cooling to room temperature the suspension was filtered, washed with cold ethanol and dried under reduced pressure to afford 17 as a yellow solid (0.28 g, 18%).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Yield
18%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:11]1[CH:17]=[C:16]([CH3:18])[C:14]([NH2:15])=[C:13]([CH3:19])[CH:12]=1)[C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=1.[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH:26]=O>C(O)C.C(O)=O>[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH:26]=[N:15][C:14]1[C:13]([CH3:19])=[CH:12][C:11]([CH2:1][C:2]2[CH:3]=[C:4]([CH3:10])[C:5]([N:6]=[CH:26][C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][N:20]=3)=[C:7]([CH3:9])[CH:8]=2)=[CH:17][C:16]=1[CH3:18]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC(=C(N)C(=C1)C)C)C1=CC(=C(N)C(=C1)C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 45° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature the suspension
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=NC1=C(C=C(C=C1C)CC1=CC(=C(C(=C1)C)N=CC1=NC=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 32.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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